molecular formula C20H19NO2 B2718582 N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide CAS No. 1049128-53-1

N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide

Cat. No.: B2718582
CAS No.: 1049128-53-1
M. Wt: 305.377
InChI Key: CVWBWBGOSJWBDM-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxepine ring system, which is a seven-membered ring containing oxygen, fused with a benzene ring. The presence of the 2,5-dimethylphenyl and 8-methyl substituents further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions One common method includes the formation of the benzoxepine ring through a cyclization reaction This can be achieved by reacting a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate amine under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to facilitate the formation of the desired product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoxepine ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:

    N-(2,5-dimethylphenyl)thioureido acid derivatives: These compounds share the 2,5-dimethylphenyl group but differ in their core structure and functional groups.

    Benzoxepine derivatives: Compounds with similar benzoxepine ring systems but different substituents, which can influence their chemical properties and reactivity.

    Carboxamide derivatives: Compounds with carboxamide functional groups but different aromatic or heterocyclic cores.

The uniqueness of this compound lies in its specific combination of substituents and ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-13-4-6-15(3)18(10-13)21-20(22)17-8-9-23-19-11-14(2)5-7-16(19)12-17/h4-12H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWBWBGOSJWBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=C(C=C3)C)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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